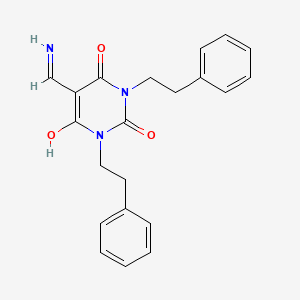

![molecular formula C21H15F5N4O3 B10953217 [4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953217.png)

[4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

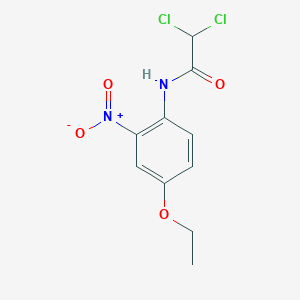

This compound is a complex heterocyclic molecule with a fused triazolopyrimidine ring system. Let’s break down its structure:

- The core structure consists of a triazolopyrimidine ring, which is a bicyclic system formed by the fusion of a triazole ring and a pyrimidine ring.

- The substituents on this core include a difluoromethoxy group (CF₂OCH₃) at the 4-position of the phenyl ring and a trifluoromethyl group (CF₃) at the 5-position of the pyrimidine ring.

- Additionally, there is a methoxy group (OCH₃) at the 7-position of the phenyl ring.

Preparation Methods

The synthetic routes to prepare this compound can vary, but here’s a general outline:

-

Method 1: Multistep Synthesis

- Start with commercially available starting materials, such as 4-methoxyphenylboronic acid or its derivative.

- Perform a Suzuki-Miyaura cross-coupling reaction with 5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl bromide or its precursor.

- Introduce the difluoromethoxy group using a suitable reagent (e.g., DAST or Deoxo-Fluor).

- Finally, protect the ketone functionality with a methoxy group using methanol and acid catalysis.

-

Method 2: One-Pot Synthesis

- Start with a 4-methoxyphenyl aldehyde.

- React it with 5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl hydrazine in the presence of a suitable Lewis acid.

- Oxidize the resulting hydrazone to the ketone using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Chemical Reactions Analysis

Reactivity: The compound’s reactivity depends on the functional groups present. It can undergo nucleophilic substitutions, reductions, and other reactions typical of ketones and aryl compounds.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions, but expect derivatives with modified substituents.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as a drug candidate, especially if it interacts with specific biological targets.

Materials Science: Explore its use in organic electronics or as a building block for functional materials.

Bioconjugation: Attach it to biomolecules for targeted drug delivery or imaging.

Mechanism of Action

Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.

Pathways: Investigate signaling pathways affected by its binding.

Comparison with Similar Compounds

Similar Compounds:

Properties

Molecular Formula |

C21H15F5N4O3 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

[4-(difluoromethoxy)phenyl]-[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone |

InChI |

InChI=1S/C21H15F5N4O3/c1-32-13-6-2-11(3-7-13)16-15(17(31)12-4-8-14(9-5-12)33-19(22)23)18(21(24,25)26)29-20-27-10-28-30(16)20/h2-10,16,19H,1H3,(H,27,28,29) |

InChI Key |

TXTYYBMMBPJRLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953136.png)

![11,13-dimethyl-4-[5-[(3-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953138.png)

![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)

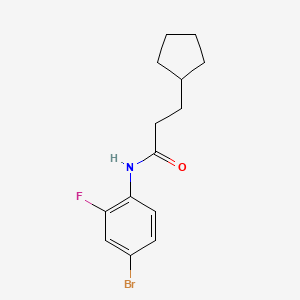

![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B10953147.png)

![N-(2,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10953169.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953182.png)

![4-bromobenzyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10953202.png)

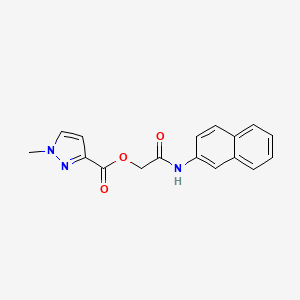

![3-[({[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B10953205.png)

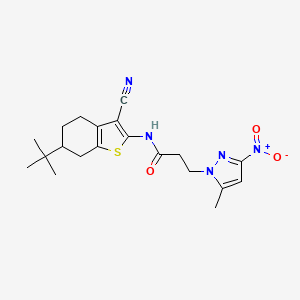

![(3E)-3-[4-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10953207.png)